molecular formula C21H24N4O5 B10982177 3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide

3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B10982177
M. Wt: 412.4 g/mol
InChI Key: KNRSNJFSVUEYEK-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Name: 3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide

    Molecular Formula: C₂₄H₂₈N₄O₆

    Structure: !Compound Structure)

This compound belongs to the class of imidazolidinones and contains both an imidazolidinone ring and a pyridine ring. Now, let’s explore its preparation methods and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves Suzuki–Miyaura coupling. In this reaction, an organoboron reagent (usually an arylboronic acid or boronic ester) reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center, resulting in the formation of the desired C–C bond .

Industrial Production: While I don’t have specific industrial production details for this compound, it’s likely that large-scale synthesis would involve optimized versions of the Suzuki–Miyaura coupling or related methodologies.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the imidazolidinone or phenyl moieties.

    Reduction: Reduction reactions may target the carbonyl groups or other functional groups.

    Substitution: Substituents on the phenyl ring can be replaced by other groups.

Common Reagents and Conditions:

    Boron Reagents: Boronic acids or boronic esters are essential for Suzuki–Miyaura coupling.

    Palladium Catalysts: These facilitate the C–C bond formation.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major products depend on the specific reaction conditions and substituents. Functionalization of the phenyl ring or modifications of the imidazolidinone core are typical outcomes.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It could serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: Its unique structure may inspire novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure and properties with related imidazolidinones. Researchers often study analogs to understand structure–activity relationships.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C21H24N4O5/c1-29-16-6-3-14(4-7-16)11-12-25-20(27)17(24-21(25)28)8-9-18(26)23-15-5-10-19(30-2)22-13-15/h3-7,10,13,17H,8-9,11-12H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

KNRSNJFSVUEYEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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